OM-173alphaA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: OM173-αA is typically isolated from the fermentation broth of Streptomyces hebeiensis. The fermentation process involves culturing the bacterium under specific conditions to produce the compound, followed by extraction and purification using solvent extraction, silica gel chromatography, and preparative thin-layer chromatography .
Industrial Production Methods: While the primary method of obtaining OM173-αA is through microbial fermentation, industrial-scale production would involve optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, nutrient availability, and aeration .
Chemical Reactions Analysis
Types of Reactions: OM173-αA undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: OM173-αA can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
OM173-αA has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study quinone chemistry and its reactivity.
Industry: OM173-αA is explored for its potential use in developing new antibiotics and antifungal agents.
Mechanism of Action
OM173-αA exerts its effects primarily through the inhibition of DNA methyltransferase 3B (DNMT3B), an enzyme involved in the epigenetic regulation of the genome. By inhibiting DNMT3B, OM173-αA reduces global DNA methylation levels and reactivates transcription of tumor suppressor genes such as RASSF1A . Additionally, OM173-αA acts as a farnesyltransferase inhibitor, which further contributes to its antiproliferative effects in tumor cells .
Comparison with Similar Compounds
Nanaomycin A: Another quinone antibiotic with similar antimicrobial properties.
Nanaomycin B: A related compound with a slightly different structure and spectrum of activity.
Nanaomycin C: Another member of the nanaomycin family with distinct biological activities.
Uniqueness: OM173-αA is unique due to its dual inhibitory action on DNA methyltransferase 3B and farnesyltransferase, making it a promising candidate for anticancer therapy. Its ability to selectively inhibit DNMT3B and induce genomic demethylation sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-8-14-11(6-9(23-8)7-13(19)22-2)16(20)10-4-3-5-12(18)15(10)17(14)21/h3-5,8-9,18H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEUWIKCSICJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.